molecular formula C4H10ClNO2 B555160 Methyl 3-aminopropionate hydrochloride CAS No. 3196-73-4

Methyl 3-aminopropionate hydrochloride

Cat. No.: B555160
CAS No.: 3196-73-4
M. Wt: 139.58 g/mol
InChI Key: XPGRZDJXVKFLHQ-UHFFFAOYSA-N
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Safety and Hazards

“Methyl 3-aminopropionate hydrochloride” may cause respiratory irritation, serious eye irritation, and skin irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it .

Mechanism of Action

Target of Action

Methyl 3-aminopropionate hydrochloride, also known as β-Alanine methyl ester hydrochloride, is a derivative of β-Alanine As a derivative of β-alanine, it may interact with the same targets as β-alanine, which include enzymes and receptors involved in various biochemical pathways .

Mode of Action

It is prepared by esterification of β-alanine As an ester of β-Alanine, it may share similar biochemical interactions

Biochemical Pathways

This compound is used in the synthesis of bidentate pyridine-acid ligand . This suggests that it may play a role in the biochemical pathways involved in ligand synthesis and binding.

Result of Action

As it is used in the synthesis of bidentate pyridine-acid ligand , it may contribute to the properties and functions of the resulting compound.

Action Environment

It is known that the compound should be stored at 2-8°c, away from moisture , suggesting that temperature and humidity may affect its stability.

Biochemical Analysis

Biochemical Properties

Methyl 3-aminopropionate hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of histone deacetylase inhibitors. These inhibitors are crucial in regulating gene expression by modifying the acetylation status of histones, thereby influencing chromatin structure and function. This compound interacts with enzymes such as histone deacetylases, which remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an intermediate in the synthesis of histone deacetylase inhibitors, this compound can modulate the acetylation status of histones, thereby affecting gene expression and chromatin structure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an intermediate in the synthesis of histone deacetylase inhibitors. These inhibitors exert their effects by binding to the active site of histone deacetylases, thereby preventing the removal of acetyl groups from histone proteins . This leads to a more relaxed chromatin structure and increased gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is hygroscopic and should be stored at temperatures between 2-8°C to maintain its stability . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can act as an effective intermediate in the synthesis of histone deacetylase inhibitors, leading to changes in gene expression and cellular function . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of histone deacetylase inhibitors. This compound can interact with enzymes such as histone deacetylases, influencing their activity and the acetylation status of histone proteins . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The transport and distribution of this compound can affect its biochemical properties and interactions with other biomolecules, thereby influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with histone proteins and influence gene expression. Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can affect various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminopropionate hydrochloride can be synthesized through several methods. One common method involves the reaction of methanol with thionyl chloride under cooling conditions to form methyl chloride, which then reacts with β-alanine to produce the desired compound . The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopropionate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .

Comparison with Similar Compounds

Methyl 3-aminopropionate hydrochloride can be compared with other similar compounds such as:

    Glycine methyl ester hydrochloride: Similar in structure but differs in the amino acid component.

    β-Alanine ethyl ester hydrochloride: Similar ester but with an ethyl group instead of a methyl group.

    L-Alanine methyl ester hydrochloride: Similar ester but with L-alanine instead of β-alanine.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions .

Properties

IUPAC Name

methyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGRZDJXVKFLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370492
Record name Methyl 3-aminopropionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3196-73-4
Record name 3196-73-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-aminopropionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopropanoate hydrochloride
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Synthesis routes and methods

Procedure details

In a similar manner to Example 189 (i), the product of Example 196 (840 mg), HBTU (950 mg), HOBt.H2O (380 mg), DMF (10 ml), diisopropylethylamine (2.6 ml) and methyl 3-aminopropionate, hydrochloride (280 mg) gave, after purification by flash chromatography on neutral alumina, eluting solvent ethyl acetate/methanol, 50:1 to 4:like title compound (303 mg) as a white crystalline solid: m.p. 118°-122° C.; NMR (d6 -DMSO) δ1.45 (4H, m), 2.05 (2H, t), 2.27 (2H, t), 2.42 (6H, m), 3.26 (6H, m), 3.58 (3H, s), 6.78 (2H, m), 7.83 (1H br, t), 8.12 (2H, m); m/Z 349 (M+H)+ ; calculated for C18H28N4O3 : C, 62.0%; H, 8.1%; N, 16.1%; found: C, 62.2%; H, 8.4%; N, 16.0%.
[Compound]
Name
Example 189 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
950 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
380 mg
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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